molecular formula C8H15Cl B1367117 2-Chloro-1-octene CAS No. 31283-43-9

2-Chloro-1-octene

Cat. No.: B1367117
CAS No.: 31283-43-9
M. Wt: 146.66 g/mol
InChI Key: YREXOLHXOCLFHQ-UHFFFAOYSA-N
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Description

2-Chloro-1-octene is an organic compound with the molecular formula C8H15Cl. It is an alkene, characterized by the presence of a carbon-carbon double bond, and a chlorine atom attached to the second carbon of the octene chain. This compound is part of the broader class of chlorinated alkenes, which are known for their reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-octene can be synthesized through several methods. One common approach involves the reaction of 1-octene with chlorine gas under controlled conditions to introduce the chlorine atom at the second carbon position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient chlorination while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-octene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Addition: Bromine or hydrogen bromide in an inert solvent.

    Oxidation: Peracids or other oxidizing agents.

Major Products:

    Substitution: Formation of 2-octanol.

    Addition: Formation of 2,3-dibromo-1-octene.

    Oxidation: Formation of 2-chloro-1,2-epoxyoctane.

Scientific Research Applications

2-Chloro-1-octene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-octene involves its reactivity due to the presence of both the double bond and the chlorine atom. The double bond can participate in electrophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in biological systems. The pathways involved include the formation of carbocations and the subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

    1-Octene: An alkene with a similar structure but without the chlorine atom.

    2-Chloro-1-hexene: A shorter chain analogue with similar reactivity.

    2-Chloro-1-decene: A longer chain analogue with similar properties.

Uniqueness: 2-Chloro-1-octene is unique due to its specific chain length and the position of the chlorine atom. This combination of features gives it distinct reactivity and makes it suitable for specific applications where other chlorinated alkenes may not be as effective .

Properties

IUPAC Name

2-chlorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREXOLHXOCLFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502386
Record name 2-Chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31283-43-9
Record name 2-Chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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